REACTION_CXSMILES
|
[Li+].CC([N-][CH:6]([CH3:8])[CH3:7])C.[C:9](#[N:14])[CH2:10][CH2:11][CH2:12][CH3:13].Cl/[CH:16]=C\CCCl>C1COCC1>[C:9]([C:10]1([CH2:8][CH2:6][CH3:7])[CH2:16][CH:13]=[CH:12][CH2:11]1)#[N:14] |f:0.1|
|
Name
|
|
Quantity
|
276 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
25.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)#N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25.3 mL
|
Type
|
reactant
|
Smiles
|
Cl\C=C/CCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for a further 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to −78° C.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was then stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by gentle addition to 150 mL ice cold water
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with methyl tea butyl ether
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CC=CC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 145.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |